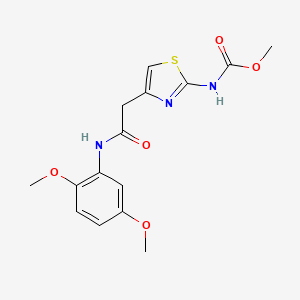

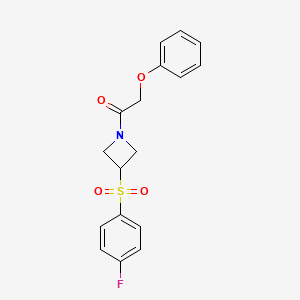

Methyl (4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl (4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to be a key structure in various pharmaceuticals and their derivatives possess a wide range of pharmacological properties .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the carbamate group, and the amide group. Thiazoles are known to undergo a variety of reactions, including electrophilic and nucleophilic substitutions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 2-(2-Amino-thiazol-4-yl)- benzene-1,4-diol, has a melting point of 210 °C and a predicted boiling point of 502.9±19.0 °C .

科学的研究の応用

Antitumor and Antifilarial Applications

The synthesis of 2,4-disubstituted thiazoles and selenazoles, including derivatives similar to the specified compound, has demonstrated potential antitumor and antifilarial activities. Kumar et al. (1993) found that Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed significant in vivo antifilarial activity against the adult worms of Acanthocheilonema viteae and inhibited the growth of L1210 leukemic cells, suggesting a cytotoxic activity mechanism through mitotic blocking (Kumar et al., 1993).

Antimicrobial and Anti-Proliferative Activities

Al-Wahaibi et al. (2021) reported on the synthesis and antimicrobial activities of 1,3,4-oxadiazole N-Mannich bases that contain structurally similar moieties. These compounds demonstrated broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria, indicating their potential in addressing antimicrobial resistance (Al-Wahaibi et al., 2021).

Agricultural Applications

In the agricultural sector, derivatives of Methyl (4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, such as carbendazim, have been used for the prevention and control of fungal diseases. Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for carbendazim and tebuconazole to improve the release profiles of these fungicides, demonstrating reduced toxicity and increased efficacy in plant disease management (Campos et al., 2015).

作用機序

将来の方向性

特性

IUPAC Name |

methyl N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S/c1-21-10-4-5-12(22-2)11(7-10)17-13(19)6-9-8-24-14(16-9)18-15(20)23-3/h4-5,7-8H,6H2,1-3H3,(H,17,19)(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVRKMNGMWNJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B2842387.png)

![N-(8-hydroxy-6-phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2842388.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2842389.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2842392.png)

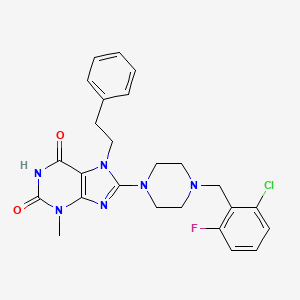

![2-(4-ethoxyphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2842393.png)

![9-(4-bromobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2842398.png)

![5,8-Dimethylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2842399.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842402.png)

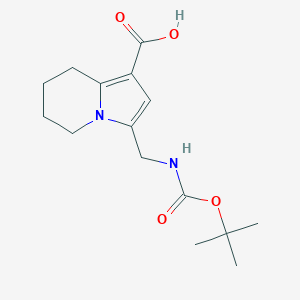

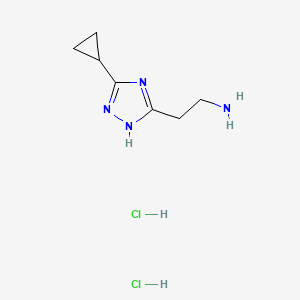

![N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2842406.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2842409.png)